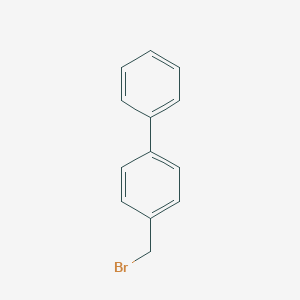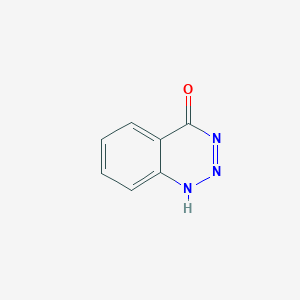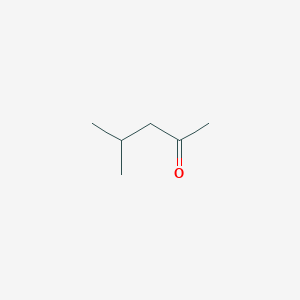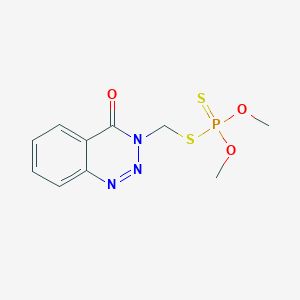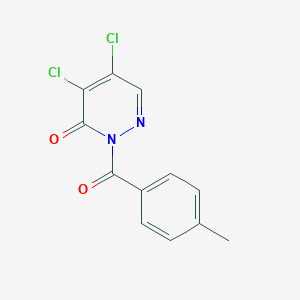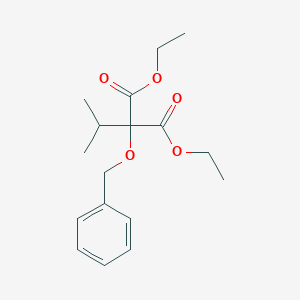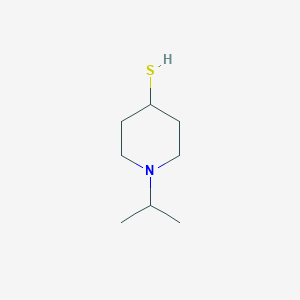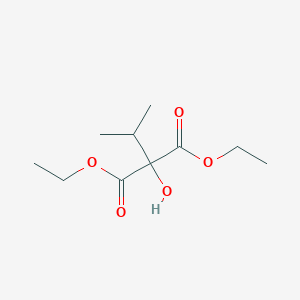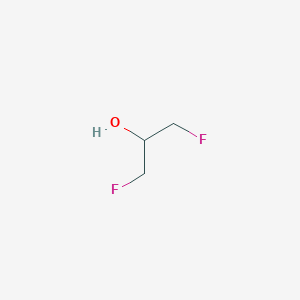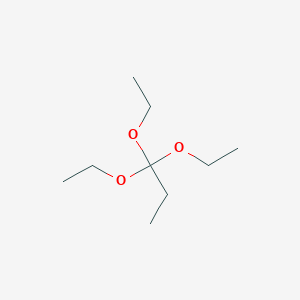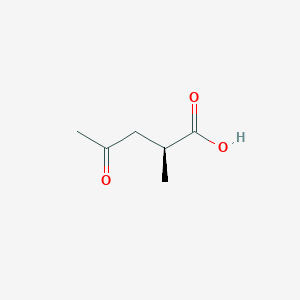
(S)-2-Methyl-4-oxovaleric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Methyl-4-oxovaleric acid is a chemical compound that is commonly used in scientific research. It is also known as leucic acid or 2-methyl-4-oxopentanoic acid. The compound is a keto acid that is structurally similar to other amino acids, such as leucine.
作用机制
(S)-2-Methyl-4-oxovaleric acid is a keto acid that is structurally similar to leucine. It can be converted to acetyl-CoA, which is an important molecule in energy metabolism. It is also involved in the biosynthesis of fatty acids and cholesterol. The compound is thought to have an inhibitory effect on the breakdown of muscle protein, which may have implications for muscle growth and repair.
生化和生理效应
Studies have shown that (S)-2-Methyl-4-oxovaleric acid may have a number of biochemical and physiological effects. For example, it has been shown to stimulate protein synthesis in muscle cells. It may also have an anabolic effect on muscle tissue, promoting muscle growth and repair. Additionally, it may have a protective effect on nerve cells, which could have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using (S)-2-Methyl-4-oxovaleric acid in lab experiments is its structural similarity to leucine. This makes it a useful substrate for enzymes involved in the metabolism of leucine. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it may have variable effects depending on the experimental conditions, such as the concentration used and the type of cells or tissues being studied.
未来方向
There are many potential future directions for research on (S)-2-Methyl-4-oxovaleric acid. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its role in muscle growth and repair, particularly in the context of aging and muscle wasting. Additionally, there may be potential applications for (S)-2-Methyl-4-oxovaleric acid in the production of biofuels and other industrial processes.
Conclusion
In conclusion, (S)-2-Methyl-4-oxovaleric acid is a versatile chemical compound with a wide range of scientific research applications. Its structural similarity to leucine makes it a useful substrate for enzyme assays, and it may have potential applications in the treatment of neurodegenerative diseases and muscle wasting. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.
合成方法
(S)-2-Methyl-4-oxovaleric acid can be synthesized through a variety of methods. One common method is the oxidation of 2-methyl-4-pentenoic acid using potassium permanganate. Another method involves the reaction of 2-methyl-4-penten-1-ol with potassium permanganate. The resulting product is then treated with acid to yield (S)-2-Methyl-4-oxovaleric acid.
科学研究应用
(S)-2-Methyl-4-oxovaleric acid has a wide range of scientific research applications. It is commonly used as a substrate in enzyme assays, particularly for enzymes involved in the metabolism of leucine. It is also used as a precursor for the synthesis of other compounds, such as 2-methyl-4-hydroxypentanoic acid, which is used in the production of nylon.
属性
CAS 编号 |
148493-16-7 |
|---|---|
产品名称 |
(S)-2-Methyl-4-oxovaleric acid |
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC 名称 |
(2S)-2-methyl-4-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
InChI 键 |
UZTJTTKEYGHTNM-BYPYZUCNSA-N |
手性 SMILES |
C[C@@H](CC(=O)C)C(=O)O |
SMILES |
CC(CC(=O)C)C(=O)O |
规范 SMILES |
CC(CC(=O)C)C(=O)O |
同义词 |
Pentanoic acid, 2-methyl-4-oxo-, (2S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




